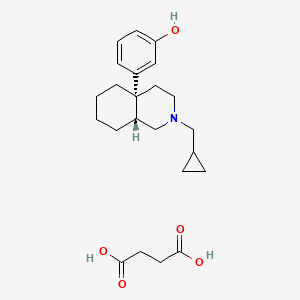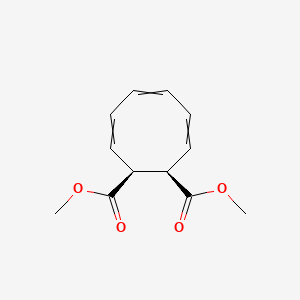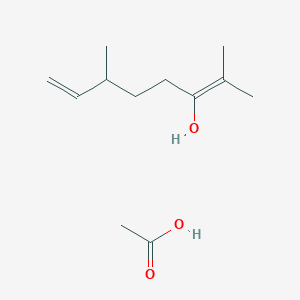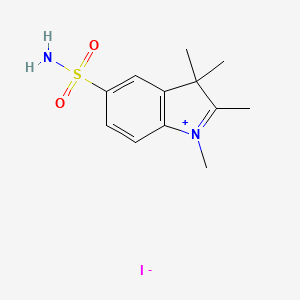
Ciprefadol succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ciprefadol succinate is an opioid analgesic drug that binds with high affinity to mu and kappa opioid receptors. It is an isoquinoline derivative most closely related to cyclazocine and picenadol. This compound displays mixed antagonist/agonist activity, making it a potent analgesic with unique properties .
Preparation Methods
The synthesis of Ciprefadol succinate involves the reaction of 3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol with succinic acid. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the succinate salt. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ciprefadol succinate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Ciprefadol succinate has several scientific research applications:
Chemistry: Used as a reference compound in the study of opioid receptor binding and activity.
Biology: Investigated for its effects on pain modulation and receptor interactions.
Medicine: Explored for its potential use as an analgesic in clinical settings.
Industry: Utilized in the development of new analgesic drugs and formulations
Mechanism of Action
Ciprefadol succinate exerts its effects by binding to mu and kappa opioid receptors. At low doses, it acts as an antagonist, inhibiting the analgesic effect of morphine. At higher doses, it functions as an agonist, providing potent analgesic effects. The molecular targets include the opioid receptors, and the pathways involved are related to pain modulation and neurotransmitter release .
Comparison with Similar Compounds
Ciprefadol succinate is similar to compounds such as cyclazocine and picenadol. it is unique in its mixed antagonist/agonist activity at opioid receptors. Unlike its N-methyl and N-phenethyl derivatives, which are more selective for mu-opioid receptors, this compound also exhibits potent kappa-opioid agonist activity .
Similar Compounds
- Cyclazocine
- Picenadol
- N-methyl derivatives
- N-phenethyl derivatives
Properties
CAS No. |
60719-85-9 |
|---|---|
Molecular Formula |
C23H33NO5 |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[(4aR,8aR)-2-(cyclopropylmethyl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-yl]phenol;butanedioic acid |
InChI |
InChI=1S/C19H27NO.C4H6O4/c21-18-6-3-5-16(12-18)19-9-2-1-4-17(19)14-20(11-10-19)13-15-7-8-15;5-3(6)1-2-4(7)8/h3,5-6,12,15,17,21H,1-2,4,7-11,13-14H2;1-2H2,(H,5,6)(H,7,8)/t17-,19-;/m0./s1 |
InChI Key |
RAGPBJMJHPNLAJ-QQTWVUFVSA-N |
Isomeric SMILES |
C1CC[C@]2(CCN(C[C@@H]2C1)CC3CC3)C4=CC(=CC=C4)O.C(CC(=O)O)C(=O)O |
Canonical SMILES |
C1CCC2(CCN(CC2C1)CC3CC3)C4=CC(=CC=C4)O.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)
![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)


![1-(3-dodecylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14598682.png)
![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
![{[(Cyclohex-1-en-1-yl)methyl]sulfanyl}(methylsulfanyl)acetonitrile](/img/structure/B14598688.png)
silane](/img/structure/B14598700.png)


